molecular formula C7H13N3 B1437509 (3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine CAS No. 919347-92-5

(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine

Cat. No. B1437509
CAS RN: 919347-92-5
M. Wt: 139.2 g/mol
InChI Key: FGGCEAQMRNSHCC-UHFFFAOYSA-N
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Description

“(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine” is a chemical compound with the CAS Number: 1033076-71-9 . It has a molecular weight of 280.75 . The IUPAC name of this compound is 3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde hydrochloride .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a compound with a similar structure, 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene, was synthesized with a good yield (90%) through a two-step approach . The first step involved the reaction of trimethylchlorosilane, sodium iodide, and acetylacetone to produce an intermediate. The intermediate was then reacted with N2H4⋅H2O in ethanol to yield the final product .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as NMR spectroscopy . The structure of a similar compound, bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthate, has been established using X-ray diffraction .


Chemical Reactions Analysis

The compound 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole was prepared in high yield through a nucleophilic substitution reaction of the O-tosyl oxazoline derivative by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, NMR spectroscopy can provide information about the chemical structure of the compound . The compound is also described as a powder .

Scientific Research Applications

Chemistry and Synthesis of Heterocycles

The chemistry and applications of pyrazole derivatives, closely related to (3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine, have been extensively studied. These compounds serve as pivotal building blocks in the synthesis of diverse heterocyclic compounds due to their unique reactivity. The synthesis of heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans from pyrazole derivatives demonstrates their versatility in organic synthesis. The unique reactivity of these compounds facilitates mild reaction conditions for generating various heterocyclic compounds, highlighting their importance in the synthesis of dyes and heterocyclic compounds (Gomaa & Ali, 2020).

Medicinal Chemistry and Biological Activities

Pyrazole derivatives, including structures similar to this compound, exhibit a wide range of biological activities. They have been identified as key pharmacophores in the development of drugs with anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole COX-2 inhibitors further underscores the medicinal importance of these heterocycles. This highlights the potential of pyrazole derivatives in the discovery of new therapeutic agents and their role in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Antifungal Applications

The application of pyrazole derivatives in combating fungal infections, particularly against the Bayoud disease pathogen Fusarium oxysporum, illustrates their potential in agricultural and pharmaceutical industries. Certain compounds derived from pyrazole scaffolds have demonstrated efficient antifungal activities, which could lead to the development of new antifungal agents. Understanding the structure-activity relationship (SAR) of these compounds can provide insights into their mechanism of action and aid in the design of more effective antifungal therapies (Kaddouri et al., 2022).

Applications in Organic Synthesis and Catalysis

Pyrazoline derivatives, structurally related to the compound of interest, play a significant role in organic synthesis and catalysis. These compounds are known for their rich electron density, making them useful in various synthetic applications. Research on pyrazoline derivatives has demonstrated their broad biological effect, including anticancer activities, thus encouraging further investigation into their potential applications. The versatility of pyrazoline derivatives in organic synthesis and their biological activities make them an area of ongoing research interest (Ray et al., 2022).

Safety and Hazards

The safety information available for “(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine” indicates that it is an irritant . More detailed safety data can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5-7(4-8-3)6(2)10-9-5/h8H,4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGCEAQMRNSHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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